2,3,4,5-Tetraphenyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with four phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetraphenyl-2,5-dihydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-diphenyl-1,3-butadiene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraphenyl-2,5-dihydrofuran has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3,4,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves interactions with various molecular targets. The phenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. These interactions are crucial in its role as a catalyst or intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Tetraphenyl-1,3-butadiene: Shares structural similarities but lacks the furan ring, affecting its reactivity and applications.
2,3,4,5-Tetraphenylfuran: Similar in structure but differs in the degree of hydrogenation, impacting its chemical properties.
Uniqueness: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran is unique due to its combination of a furan ring with multiple phenyl substitutions, providing a distinct set of chemical and physical properties that make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
61542-11-8 |
---|---|
Molekularformel |
C28H22O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2,3,4,5-tetraphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C28H22O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27-28H |
InChI-Schlüssel |
VSROUIURUMEXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.